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Compound of Interest

Compound Name: N-ethyl-2,2-dimethylpropanamide

Cat. No.: B3378496 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the laboratory synthesis of

N-ethyl-2,2-dimethylpropanamide, a secondary amide with potential applications in chemical

and pharmaceutical research. Two primary synthetic routes are presented: the reaction of

pivaloyl chloride with ethylamine, and the coupling of pivalic acid with ethylamine using a

carbodiimide reagent.

Summary of Quantitative Data
Parameter Value Reference

Molecular Formula C₇H₁₅NO [1][2]

Molecular Weight 129.20 g/mol [1][2][3]

Appearance Expected to be a solid or oil General chemical knowledge

Boiling Point Not available

Melting Point Not available

Typical Yield (from Acyl

Chloride)
80-95% General synthetic methodology

Typical Yield (from Carboxylic

Acid)
70-90% General synthetic methodology
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Experimental Protocols
Two effective methods for the synthesis of N-ethyl-2,2-dimethylpropanamide are detailed

below.

Protocol 1: Synthesis from Pivaloyl Chloride and
Ethylamine
This method is a robust and generally high-yielding procedure for the formation of the amide

bond. The reaction involves the nucleophilic acyl substitution of pivaloyl chloride with

ethylamine. A base is used to neutralize the hydrochloric acid byproduct.

Materials and Reagents:

Pivaloyl chloride (2,2-dimethylpropanoyl chloride)

Ethylamine (as a solution in a suitable solvent, e.g., 2M in THF, or as a condensed gas)

Triethylamine (Et₃N) or other suitable non-nucleophilic base

Dichloromethane (DCM), anhydrous

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Round-bottom flask

Magnetic stirrer and stir bar

Dropping funnel

Ice bath

Separatory funnel
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Rotary evaporator

Procedure:

To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere

(e.g., nitrogen or argon), add a solution of ethylamine (1.0 equivalent) in anhydrous

dichloromethane.

Cool the stirred solution to 0 °C using an ice bath.

Add triethylamine (1.1 equivalents) to the solution.

In a separate dropping funnel, prepare a solution of pivaloyl chloride (1.0 equivalent) in

anhydrous dichloromethane.

Add the pivaloyl chloride solution dropwise to the cooled ethylamine solution over a period of

15-30 minutes. A white precipitate of triethylammonium chloride will form.

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for an additional 1-2 hours.

Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, quench the reaction by adding water.

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous

sodium bicarbonate solution (to remove any unreacted acid chloride and neutralize the

ammonium salt) and brine.

Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

Filter the drying agent and concentrate the organic phase under reduced pressure using a

rotary evaporator to yield the crude N-ethyl-2,2-dimethylpropanamide.

If necessary, the crude product can be purified by column chromatography on silica gel or by

distillation.
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Protocol 2: Synthesis from Pivalic Acid and Ethylamine
using DCC Coupling
This alternative method avoids the use of an acyl chloride and directly couples the carboxylic

acid with the amine using dicyclohexylcarbodiimide (DCC) as a dehydrating agent.

Materials and Reagents:

Pivalic acid (2,2-dimethylpropanoic acid)

Ethylamine

Dicyclohexylcarbodiimide (DCC)

Dichloromethane (DCM), anhydrous

Round-bottom flask

Magnetic stirrer and stir bar

Ice bath

Filtration apparatus

Rotary evaporator

Procedure:

In a round-bottom flask with a magnetic stir bar, dissolve pivalic acid (1.0 equivalent) in

anhydrous dichloromethane.

Cool the solution to 0 °C in an ice bath.

Add ethylamine (1.0 equivalent) to the solution.

In a separate container, dissolve dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in a

minimal amount of anhydrous dichloromethane.
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Slowly add the DCC solution to the stirred mixture of pivalic acid and ethylamine. A white

precipitate of dicyclohexylurea (DCU) will form.

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

Monitor the reaction by TLC.

Once the reaction is complete, filter off the precipitated dicyclohexylurea.

Wash the filtrate with dilute hydrochloric acid (to remove any unreacted amine) and then with

saturated aqueous sodium bicarbonate solution (to remove any unreacted carboxylic acid).

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

Filter and concentrate the solvent using a rotary evaporator to obtain the crude product.

Further purification can be achieved by column chromatography or distillation.

Characterization
The synthesized N-ethyl-2,2-dimethylpropanamide should be characterized to confirm its

identity and purity.

¹H NMR Spectroscopy: Expected signals would include a triplet for the methyl group and a

quartet for the methylene group of the ethyl substituent, a singlet for the tert-butyl group, and

a broad singlet for the N-H proton.

¹³C NMR Spectroscopy: Characteristic signals for the carbonyl carbon, the carbons of the

ethyl group, and the carbons of the tert-butyl group are expected.

Infrared (IR) Spectroscopy: A strong absorption band characteristic of the amide C=O stretch

is expected around 1630-1680 cm⁻¹.[4][5] A band for the N-H stretch should be visible

around 3300-3500 cm⁻¹.[5][6] The N-H bend is typically observed in the 1550-1640 cm⁻¹

region.[4]

Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of

the product (129.20 g/mol ) should be observed.
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Visualizations
Experimental Workflow: Synthesis from Pivaloyl
Chloride

Ethylamine &
Triethylamine in DCM Cool to 0 °C Add Pivaloyl Chloride

in DCM Stir at RT Aqueous Workup
(H₂O, NaHCO₃, Brine) Dry over MgSO₄ Solvent Evaporation N-ethyl-2,2-dimethyl-

propanamide

Click to download full resolution via product page

Caption: Workflow for the synthesis of N-ethyl-2,2-dimethylpropanamide from pivaloyl

chloride.

Signaling Pathway: General Amide Synthesis Logic
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Caption: Logical relationship of the two main synthetic routes to N-ethyl-2,2-
dimethylpropanamide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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